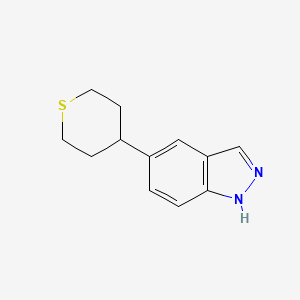

5-(Tetrahydro-thiopyran-4-YL)-1H-indazole

Description

Historical Context of Indazole Chemistry

The foundation of indazole chemistry traces back to the pioneering work of Emil Fischer, who first characterized indazole as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings. Fischer obtained indazole in 1883 by heating ortho-hydrazine cinnamic acid, establishing the fundamental synthetic approach to this bicyclic system. This groundbreaking work established indazole as an amphoteric molecule capable of protonation to an indazolium cation or deprotonation to an indazolate anion, with corresponding equilibrium constants of 1.04 and 13.86 respectively. The historical development of indazole chemistry has been characterized by the recognition of two primary tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being thermodynamically more stable and therefore the predominant form under normal conditions.

The evolution from simple indazole derivatives to complex substituted systems like 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole represents a significant advancement in heterocyclic chemistry. Early indazole research focused primarily on basic structural modifications, but contemporary approaches have embraced the incorporation of diverse heterocyclic substituents to create compounds with enhanced structural complexity and potential functionality. The development of thiopyran-containing indazoles exemplifies this progression, demonstrating how historical foundations in heterocyclic chemistry continue to inform modern synthetic strategies and compound design principles.

Classification and Nomenclature of Thiopyran-Substituted Indazoles

This compound belongs to the broader classification of substituted indazoles, specifically those bearing sulfur-containing heterocyclic substituents. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name reflects the systematic designation of the tetrahydrothiopyran ring system attached at the 5-position of the indazole core. The nomenclature follows substitutive naming conventions where the indazole serves as the parent compound, and the tetrahydrothiopyran moiety functions as a substituent group requiring specific positional designation.

The systematic name construction adheres to established hierarchical naming protocols, with the indazole framework taking precedence as the principal functional group due to its aromatic heterocyclic nature. The tetrahydrothiopyran substituent designation incorporates the saturated six-membered ring containing sulfur, with the "tetrahydro" prefix indicating the fully saturated state of the thiopyran ring system. Alternative nomenclature systems may refer to this compound using synonymous designations such as 5-(thian-4-yl)-1H-indazole, reflecting the flexibility inherent in heterocyclic naming conventions while maintaining chemical accuracy.

| Nomenclature Aspect | Designation | Chemical Significance |

|---|---|---|

| Parent Structure | 1H-indazole | Aromatic bicyclic system with nitrogen atoms at positions 1 and 2 |

| Substituent Position | 5-position | Attachment point on the benzene ring of the indazole system |

| Substituent Identity | Tetrahydro-thiopyran-4-yl | Six-membered saturated ring containing sulfur |

| Molecular Formula | C₁₂H₁₄N₂S | Reflects combined elemental composition |

| Chemical Abstracts Service Number | 885272-59-3 | Unique identifier for database searches and chemical commerce |

Discovery and Development Timeline

The specific compound this compound emerged within the context of expanding research into heterocyclic diversity and the systematic exploration of indazole derivatives with enhanced structural complexity. While the exact discovery date and research group responsible for initial synthesis are not explicitly documented in available literature, the compound's Chemical Abstracts Service registration and commercial availability suggest development within the last two decades as part of broader heterocyclic chemistry research programs.

The development timeline of thiopyran-substituted indazoles aligns with contemporary trends in medicinal chemistry and materials science that emphasize the creation of diverse chemical libraries containing multiple heterocyclic systems. The synthesis and characterization of this compound likely occurred as part of systematic structure-activity relationship studies or combinatorial chemistry approaches designed to explore the chemical space surrounding indazole derivatives. The compound's presence in multiple chemical supplier databases and its assignment of a unique Chemical Abstracts Service number indicate successful synthesis, characterization, and integration into commercial chemical libraries for research applications.

Contemporary research methodologies for indazole synthesis have evolved to incorporate advanced catalytic systems and selective functionalization strategies that enable the preparation of complex substituted derivatives. Recent developments in indazole chemistry include palladium-catalyzed cross-coupling reactions, copper-mediated cyclization processes, and organophosphorus-mediated synthetic approaches that facilitate the construction of diversely substituted indazole frameworks. These methodological advances have likely contributed to the feasibility of synthesizing compounds like this compound with high efficiency and selectivity.

Significance in Heterocyclic Chemistry Research

This compound represents a significant advancement in heterocyclic chemistry research due to its unique combination of nitrogen and sulfur-containing ring systems within a single molecular framework. The compound exemplifies the modern approach to heterocyclic design that seeks to maximize structural diversity through the strategic combination of established heterocyclic motifs. The presence of both indazole and thiopyran functionalities creates opportunities for diverse chemical reactivity patterns and potential applications in various research domains.

The significance of this compound extends beyond its individual properties to represent broader trends in heterocyclic chemistry research that emphasize the exploration of multi-heterocycle systems. Indazole derivatives have demonstrated remarkable pharmacological diversity, including anti-inflammatory, antitumor, antifungal, antibacterial, and neurological activities. The incorporation of sulfur-containing substituents like tetrahydrothiopyran adds additional dimensions to potential biological activity and chemical reactivity, creating compounds that may exhibit novel properties not observed in simple indazole derivatives.

Research investigations into indazole-containing compounds have revealed their utility as privileged scaffolds in medicinal chemistry, with numerous derivatives advancing to clinical development and commercial application. The structural complexity of this compound positions it as a valuable research tool for exploring structure-activity relationships and for serving as a synthetic intermediate in the preparation of more complex molecular architectures. The compound's unique structural features make it particularly valuable for investigating the effects of sulfur-containing substituents on indazole chemistry and for developing new synthetic methodologies that exploit the reactivity of multiple heterocyclic systems.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Synthetic Methodology Development | Platform for exploring multi-heterocycle synthesis | Advancement of complex heterocyclic construction strategies |

| Structure-Activity Relationship Studies | Model compound for investigating substituent effects | Enhanced understanding of heterocyclic pharmacology |

| Chemical Library Development | Representative of diverse heterocyclic space | Expansion of available chemical diversity for screening |

| Catalytic System Evaluation | Substrate for testing new synthetic methods | Validation of emerging synthetic technologies |

| Medicinal Chemistry Research | Scaffold for drug discovery programs | Potential identification of novel therapeutic agents |

Properties

IUPAC Name |

5-(thian-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIASECHUXULVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696172 | |

| Record name | 5-(Thian-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-59-3 | |

| Record name | 5-(Tetrahydro-2H-thiopyran-4-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thian-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(Tetrahydro-thiopyran-4-yl)hydrazine with 2-bromoacetophenone, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-thiopyran-4-YL)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Tetrahydro-thiopyran-4-YL)-1H-indazole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Indazole Derivatives

Table 1: Key Structural Differences

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Biological Activity

5-(Tetrahydro-thiopyran-4-YL)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydro-thiopyran moiety attached to an indazole ring. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Potential

Recent studies have indicated that derivatives of indazole, including this compound, exhibit anticancer properties . For instance, a study assessed the antiproliferative effects of several indazole derivatives on human colorectal cancer cells (HCT116). The results demonstrated that these compounds could induce cell cycle arrest and apoptosis, primarily through the activation of p53 signaling pathways .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It might interact with various receptors, modulating cellular signaling pathways that lead to growth inhibition.

- Signal Transduction Modulation : By influencing signal transduction pathways, this compound can alter cellular responses to external stimuli.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of the compound on HCT116 cells and normal fibroblast cells (HFF-1). The selective index was calculated to determine the safety profile compared to its efficacy. The results indicated a significant cytotoxic effect on cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.